Selenobisvaleric acid

Description

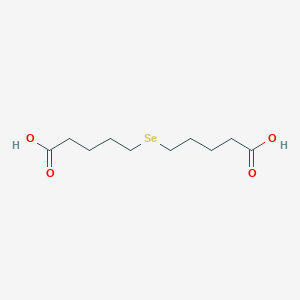

5,5'-Selenodivaleric acid is a selenium-containing organic compound with the molecular formula C_6H_8O_4Se_2 It is a derivative of valeric acid where two valeric acid molecules are linked through a selenium atom

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through the reaction of valeric acid with selenium dioxide under controlled conditions. The reaction typically involves heating valeric acid with selenium dioxide in the presence of a suitable catalyst.

Industrial Production Methods: On an industrial scale, the synthesis of 5,5'-Selenodivaleric acid involves large-scale reactors where valeric acid and selenium dioxide are reacted under high temperatures and pressures. The process is optimized to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: 5,5'-Selenodivaleric acid can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert 5,5'-Selenodivaleric acid to its reduced forms.

Substitution: The compound can participate in substitution reactions where the selenium atom is replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Seleninic acids and selenonic acids.

Reduction Products: Selenol derivatives.

Substitution Products: Various organoselenium compounds.

Properties

Molecular Formula |

C10H18O4Se |

|---|---|

Molecular Weight |

281.22 g/mol |

IUPAC Name |

5-(4-carboxybutylselanyl)pentanoic acid |

InChI |

InChI=1S/C10H18O4Se/c11-9(12)5-1-3-7-15-8-4-2-6-10(13)14/h1-8H2,(H,11,12)(H,13,14) |

InChI Key |

LWFZZFMNESVFHP-UHFFFAOYSA-N |

Canonical SMILES |

C(CC[Se]CCCCC(=O)O)CC(=O)O |

Origin of Product |

United States |

Scientific Research Applications

5,5'-Selenodivaleric acid has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other selenium-containing compounds.

Biology: The compound is studied for its potential biological activities, including antioxidant properties and enzyme inhibition.

Medicine: Research is ongoing to explore its use in therapeutic applications, particularly in the treatment of diseases related to oxidative stress.

Industry: It is utilized in the production of selenium-based catalysts and materials.

Mechanism of Action

The mechanism by which 5,5'-Selenodivaleric acid exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, modulating their activity.

Pathways Involved: It may be involved in pathways related to oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

5,5'-Selenodivaleric acid is compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Selenoacetic acid, Selenomethionine, and Selenocysteine.

Uniqueness: Unlike these compounds, 5,5'-Selenodivaleric acid has a distinct structural feature with two valeric acid units linked through selenium, which influences its reactivity and biological activity.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Chemical Reactions Analysis

Redox Behavior and Diselenide Bond Reactivity

Selenobisvaleric acid likely contains a diselenide (–Se–Se–) bridge, a feature common in organoselenium compounds. Key redox properties include:

-

Reduction to selenols : Diselenide bonds are cleaved by reducing agents (e.g., glutathione, dithiothreitol) to form selenolate (–Se⁻) intermediates (Fig. 1). This is critical in antioxidant pathways, where selenium compounds scavenge reactive oxygen species (ROS) like hypohalous acids (HOCl, HOBr) .

-

Oxidation to seleninic/selenonic acids : Under strong oxidative conditions, selenium centers may oxidize further, though kinetic stability varies .

Table 1: Redox Potentials of Selenium Functional Groups

| Compound | Redox Reaction | E° (V) | Source |

|---|---|---|---|

| Diselenide (R–Se–Se–R) | R–Se–Se–R + 2e⁻ → 2 R–Se⁻ | −0.37 | |

| Selenolate (R–Se⁻) | R–Se⁻ → R–Se- + e⁻ | +0.74 |

Acid-Base Reactions

The carboxylic acid groups in this compound undergo typical protonation/deprotonation:

-

Deprotonation : At physiological pH (7.4), the carboxylic acid groups (–COOH) exist as carboxylates (–COO⁻), enhancing solubility .

-

Zwitterion formation : In polar solvents, intramolecular proton transfer may occur between –Se–Se– and –COOH groups, stabilizing the molecule .

Complexation with Metals

Selenium’s soft Lewis basicity enables coordination with transition metals (e.g., Au, Ru, Ir):

-

Gold complexes : Analogous selenolates (e.g., [Au(SeC₆H₄CO₂H)(PPh₃)]) form via ligand exchange reactions. This compound may similarly bind Au(I/III), as seen in selenosalicylate-gold complexes .

-

Ruthenium/Iridium complexes : Selenium ligands stabilize metal centers in catalytic or medicinal applications .

Table 2: Stability of Selenium-Metal Complexes

| Metal | Complex | Stability Notes | Source |

|---|---|---|---|

| Au(I) | [(PPh₃Au)₂SeC₆H₄COO] | Zwitterionic; resists hydrolysis | |

| Ru(II) | [(p-cym)Ru(SeC₆H₄CO₂)]₂ | High thermal stability |

Decomposition Pathways

-

Decarboxylation : Under mass spectrometry (ESI-MS), selenium-carboxylic acid derivatives lose CO₂, forming fragments like [M–CO₂]⁻ .

-

Selenium loss : Fragmentation via Se–C bond cleavage is common, especially under high-energy conditions .

Biological Interactions

While direct studies on this compound are lacking, related seleno-compounds exhibit:

-

Antioxidant activity : Scavenging of chloramines and ROS (IC₅₀ values: 10–100 µM) .

-

Thiol protection : Selenides prevent thiol oxidation in proteins (e.g., bovine serum albumin) .

Synthetic Routes

Hypothetical pathways for this compound synthesis:

-

Oxidative coupling : Reaction of selenovaloric acid (HOOC–(CH₂)₃–SeH) with H₂O₂ or O₂ to form –Se–Se– .

-

Metathesis : Sodium selenide (Na₂Se) with α,ω-dihalovaleric acid .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.